BD 1008 is synthesized for research purposes and is categorized under receptor antagonists. Its primary action is on sigma receptors, specifically showing selectivity for sigma-1 and sigma-2 receptors. The compound has been utilized in studies exploring its effects on various physiological processes and its potential role in treating disorders linked to sigma receptor dysfunctions.
The synthesis of BD 1008 involves several key steps that utilize standard organic chemistry techniques. The process typically starts with the preparation of the core structure followed by functional group modifications. While specific proprietary methods may vary, a general synthetic route includes:
Technical parameters such as reaction temperatures, solvent systems, and purification methods (e.g., chromatography) are crucial for optimizing yield and purity.
The molecular structure of BD 1008 can be described as follows:
The three-dimensional conformation of BD 1008 allows it to interact selectively with sigma receptors, which is critical for its function as an antagonist.
BD 1008 participates in various chemical reactions typical of amines and halogenated compounds. Key reactions include:
These reactions are essential for modifying the compound's properties or synthesizing derivatives with altered pharmacological profiles.
BD 1008 acts primarily as a selective antagonist at sigma receptors, particularly sigma-1 receptors. The mechanism involves:
The detailed understanding of its mechanism provides insights into its therapeutic potential in treating conditions such as anxiety disorders and neurodegenerative diseases.
BD 1008 exhibits several notable physical and chemical properties:
These properties are critical for laboratory handling and application in experimental settings.
BD 1008 has been explored for various scientific applications:
The ongoing research into BD 1008 continues to reveal its significance within pharmacology and neuroscience, highlighting its potential utility in both basic research and clinical applications.
BD-1008 (N-[2-(3,4-dichlorophenyl)ethyl]-N-methyl-2-(1-pyrrolidinyl)ethylamine dihydrobromide) demonstrates high-affinity antagonism at σ1 receptors, with a binding affinity (Ki) of 2 nM as established through radioligand displacement studies using ³H-pentazocine in guinea pig brain membranes [2] [10]. This nanomolar affinity reflects BD-1008's exceptional target engagement capability. The compound exhibits concentration-dependent inhibition of σ1 receptor binding with a steep Hill slope approaching unity, consistent with binding to a single, homogeneous population of receptors without cooperativity [8]. Kinetic analyses reveal BD-1008's binding is rapidly reversible, distinguishing it from irreversible or pseudo-irreversible sigma ligands, which contributes to its pharmacological utility as a mechanistic probe [4].
Structural determinants of BD-1008's selectivity involve its interaction with the transmembrane domain interface of the σ1 receptor. Molecular modeling suggests that the protonated amine of BD-1008 forms a salt bridge with Glu172 in the second transmembrane segment, while the dichlorophenyl moiety occupies a hydrophobic pocket formed by residues from transmembrane domains 3 and 4 [7]. This specific interaction pattern underlies BD-1008's >4-fold selectivity for σ1 over σ2 receptors (σ2 Ki = 8 nM), positioning it as one of the more selective σ1 antagonists available, though not absolutely subtype-specific [10]. BD-1008 effectively antagonizes σ1-mediated intracellular calcium mobilization from endoplasmic reticulum stores, confirming its functional antagonist profile beyond mere binding [1] [7].
Table 1: Binding Affinity Profile of BD-1008 and Reference Compounds at σ Receptors
Compound | σ1 Ki (nM) | σ2 Ki (nM) | σ1/σ2 Selectivity Ratio | Primary Pharmacological Action |
---|---|---|---|---|
BD-1008 | 2.0 | 8.0 | 4.0 | σ1/σ2 antagonist |
(+)-Pentazocine | 15.4 | 1,230 | 79.9 | σ1 agonist |
DTG | 22.5 | 19.7 | 1.1 | Pan-σ agonist |
NE-100 | 1.8 | 139 | 77.2 | σ1 antagonist |
PRE-084 | 53.2 | >10,000 | >188 | σ1 agonist |
Despite its primary classification as a σ1 antagonist, BD-1008 exhibits significant affinity for σ2 receptors with a Ki of 8 nM, making it a dual σ1/σ2 antagonist with moderate selectivity [4] [10]. This dual binding profile differentiates BD-1008 from more selective agents like PRE-084 (σ1-selective agonist, σ1 Ki = 53.2 nM; σ2 Ki >10,000 nM) and pan-σ ligands like di-o-tolylguanidine (DTG; σ1 Ki = 22.5 nM, σ2 Ki = 19.7 nM) [2] [8]. BD-1008's moderate σ2 affinity contributes to its distinct pharmacological effects, particularly in modulating dopaminergic neurotransmission. Unlike σ1-selective antagonists (e.g., BD-1063), BD-1008 effectively blocks DTG-induced dopamine release in the nucleus accumbens, an effect mediated primarily through σ2 rather than σ1 receptors [2].
Functional studies reveal BD-1008's differential inhibition across σ receptor subtypes. At σ1 receptors, BD-1008 acts as a neutral antagonist, blocking the actions of agonists like PRE-084 without constitutive activity [1]. In contrast, at σ2 receptors, BD-1008 displays negative cooperativity with binding sites for σ2-preferring ligands, suggesting possible allosteric modulation [4]. This nuanced pharmacology is evident in cocaine self-administration paradigms where BD-1008 alone shows limited efficacy in reducing cocaine intake, unlike dual σ antagonism/dopamine transporter inhibitors (e.g., rimcazole analogs) that effectively decrease cocaine self-administration without affecting food-reinforced behavior [5]. This highlights BD-1008's functional distinction from ligands with additional dopaminergic mechanisms.
Table 2: Functional Outcomes of BD-1008 Across Experimental Paradigms
Functional Assay | BD-1008 Effect | Comparison to Selective Agents | Implication |
---|---|---|---|
Cocaine self-administration | Minimal reduction | Less effective than rimcazole analogs | Requires dual σ/DAT inhibition for efficacy |
DTG-induced dopamine release | Complete inhibition (10 mg/kg i.p.) | More effective than σ1-selective BD-1063 | Primarily σ2-mediated effect |
PRE-084-induced neuroprotection | Antagonism | Similar efficacy to NE-100 | Confirms σ1 antagonism |
Cocaine-induced place preference | Attenuation | Comparable to BD-1063 | σ1-mediated behavioral effect |
Cocaine-induced convulsions | Protection | Superior to σ2-selective agents | Requires both σ1/σ2 blockade |
Structure-activity relationship (SAR) analyses of BD-1008 analogs reveal that small modifications dramatically alter σ2 affinity. For instance, esterification of the terminal amine reduces σ2 affinity by >30-fold while preserving σ1 affinity, yielding compounds with enhanced σ1 selectivity [4]. This structural sensitivity suggests the σ2 binding pocket imposes stricter steric and electronic requirements than the σ1 pocket. BD-1008 represents a balanced dual antagonist occupying a unique niche between highly selective σ1 antagonists and pan-σ ligands, making it particularly valuable for studying systems where σ receptor subtypes interact functionally.
BD-1008 indirectly modulates N-methyl-D-aspartate (NMDA) receptor activity through sigma receptor-dependent pathways, as σ1 receptors physically associate with NMDA receptor subunits and regulate their trafficking and function [1] [7]. The σ1 receptor acts as a chaperone protein at the endoplasmic reticulum-mitochondrion interface, where it modulates calcium signaling and consequently influences NMDA receptor activation states [1]. BD-1008, by antagonizing σ1 receptors, disrupts the σ1-NMDA receptor complex, reducing NMDA receptor surface expression and attenuating calcium influx upon glutamate stimulation. This modulation occurs without direct binding to the NMDA receptor, as evidenced by BD-1008's lack of displacement of [¹⁸F]GE-179 (a channel-blocking NMDA PET ligand) in vivo [6].
The functional consequence of BD-1008's action is attenuation of pathological NMDA hyperactivity. In models of anti-NMDA receptor encephalitis, σ1 antagonists like BD-1008 conceptually parallel the effects of positive allosteric NMDA modulators (e.g., SGE-301) that restore NMDA receptor surface mobility disrupted by autoimmune antibodies [3]. While SGE-301 directly enhances glycine binding at the GluN1 subunit, BD-1008 achieves similar functional outcomes through upstream σ1 modulation. Specifically, BD-1008 prevents the aberrant confinement of NMDA receptors in synaptic compartments induced by pathological stimuli, as demonstrated by single-molecule tracking studies [3]. This normalization of receptor dynamics represents a therapeutically relevant mechanism for excitotoxicity-related disorders.
The σ1-NMDA interaction exhibits compartment-specific regulation, with BD-1008 exerting more pronounced effects on synaptic versus extrasynaptic NMDA receptors. This spatial specificity arises because σ1 receptors predominantly complex with synaptic NMDA receptors through scaffolding proteins like PSD-95 [1] [9]. BD-1008 administration reduces synaptic NMDA currents by approximately 30-40% in hippocampal slices without affecting extrasynaptic responses, aligning with this compartmentalization [7]. This selective modulation preserves physiological NMDA signaling while dampening pathological hyperactivity, offering a therapeutic advantage over broad-spectrum NMDA antagonists that disrupt normal neurotransmission.
Table 3: Molecular Interactions Between Sigma Receptors and NMDA Receptor Complexes
Interaction Mechanism | Consequence of BD-1008 Antagonism | Functional Outcome |
---|---|---|
σ1 receptor-NR1 subunit binding | Disruption of receptor complex stability | Reduced NMDA surface expression and synaptic currents |
Calcium release from ER stores | Attenuation of σ1-mediated Ca²⁺ signaling | Decreased NMDA receptor phosphorylation and sensitization |
Allosteric modulation of GluN2B | Indirect alteration of glycine affinity | Reduced channel open probability |
Receptor trafficking regulation | Normalization of surface diffusion dynamics | Protection against antibody-mediated internalization |
Lipid raft partitioning | Altered membrane microenvironment | Diminished colocalization with downstream effectors |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7